Cas no 86-81-7 (3,4,5-Trimethoxybenzaldehyde)

3,4,5-Trimethoxybenzaldehyde structure
3,4,5-Trimethoxybenzaldehyde structure
Product Name:3,4,5-Trimethoxybenzaldehyde
كاس عدد:86-81-7
وسط:C10H12O4
ميغاواط:196.199883460999
MDL:MFCD00003364
CID:34391
PubChem ID:6858
Update Time:2025-09-04

3,4,5-Trimethoxybenzaldehyde الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 3,4,5-Trimethoxybenzaldehyde
    • TMBA
    • 3,4,5-Trimethoxybenzaldeh
    • 3,4,5-Trimethoxybenz
    • 3.4.5-Trimethoxyphenylaldehyde
    • 3,4,5-(OMe)3-C6H2CHO
    • 3,4,5-tri-(OMe)-PhCHO
    • 3,4,5-tri-MeO-C6H2CHO
    • 3,4,5-trimethoxy-benzaldehyde
    • 3,4,5-tri-OMe-C6H3CHO
    • BENZALDEHYDE,3,4,5-TRIMETHOXY
    • EINECS 201-701-6
    • tri-o-methylgallaldehyde
    • NSC 16692
    • Benzaldehyde, 3,4,5-trimethoxy-
    • 3,4,5-trimethoxy benzaldehyde
    • BENZALDEHYDE,3,4,5-TRIMETHOXY-
    • WL86YD76N6
    • OPHQOIGEOHXOGX-UHFFFAOYSA-N
    • NSC16692
    • PubChem8266
    • 3,5-Trimethoxybenzaldehyde
    • 3,4,5 trimethoxybenzaldehyde
    • KSC490M1D
    • 3,4,5 -trimethoxybenzaldehy
    • W-104057
    • Q15634093
    • 3,4,5,-trimethoxy benzaldehyde
    • FT-0675585
    • 3,4,5-Trimethoxybenzaldehyde, purum, >=98.0% (HPLC)
    • 3, 4, 5-trimethoxy-benzaldehyde
    • CHEMBL3577781
    • BBL007764
    • 3,4,5-trimethoxybenzaldehyd
    • SCHEMBL96635
    • AC-11732
    • Trimethoprim Intermediates
    • Z104472688
    • T0059
    • BRN 0395163
    • NSC-16692
    • PD002060
    • A841837
    • 86-81-7
    • 3,4,5 -trimethoxybenzaldehyde
    • STK498479
    • F3099-6595
    • CCG-231504
    • EN300-19082
    • 3, 4, 5-trimethoxybenzaldehyde
    • BCP30525
    • 4-08-00-02719 (Beilstein Handbook Reference)
    • LS-25170
    • MFCD00003364
    • SY010811
    • STR03224
    • 3,4,5-Trimethoxybenzoic Acid,(S)
    • DTXSID4058948
    • AKOS000118928
    • FT-0614154
    • InChI=1/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H
    • UNII-WL86YD76N6
    • NSC778227
    • 3,4,5,-trimethoxybenzaldehyde
    • AI3-36673
    • 3,4,5-Trimethoxybenzaldehyde, 98%
    • HY-W009886
    • FT-0675584
    • NSC-778227
    • AC7996
    • CS-W010602
    • CS-T-45540
    • 3,4,5-Trimethoxybenzaldehyde (ACI)
    • NS00039152
    • DB-056953
    • 3,4,5-Trimethoxy-benzaldehyde; NSC 16692;
    • MDL: MFCD00003364
    • نواة داخلي: 1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3
    • مفتاح Inchi: OPHQOIGEOHXOGX-UHFFFAOYSA-N
    • ابتسامات: O=CC1C=C(OC)C(OC)=C(OC)C=1
    • برن: 0395163

حساب السمة

  • نوعية دقيقة: 196.07400
  • النظائر كتلة واحدة: 196.073559
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 14
  • تدوير ملزمة العد: 4
  • تعقيدات: 169
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 0.9
  • طوبولوجي سطح القطب: 44.8
  • تهمة السطحية: 0
  • tautomeric العد: none

الخصائص التجريبية

  • اللون / الشكل: 白色至微黄色针状晶体
  • كثيف: 1.2166 (rough estimate)
  • نقطة انصهار: 75.0 to 78.0 deg-C
  • نقطة الغليان: 165°C/10mmHg(lit.)
  • نقطة الوميض: 163-165℃/10mm
  • انكسار: 1.5550 (estimate)
  • الذوبان: methanol: 0.1 g/mL, clear
  • معامل توزيع المياه: 微溶
  • بسا: 44.76000
  • لوغب: 1.52490
  • حساسية: Air Sensitive

3,4,5-Trimethoxybenzaldehyde أمن المعلومات

3,4,5-Trimethoxybenzaldehyde بيانات الجمارك

  • رمز النظام المنسق:29124900
  • بيانات الجمارك:

    中国海关编码:

    2912499000

    概述:

    2912499000. 其他醛醚、醛酚及含其他含氧基的醛. 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 四聚甲醛报明外观

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

3,4,5-Trimethoxybenzaldehyde الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Alichem
A019142809-1000g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
1000g
$197.60 2023-09-19
Fluorochem
210295-1g
3,4,5-Trimethoxybenzaldehyde
86-81-7 95%
1g
£10.00 2022-03-01
Fluorochem
210295-25g
3,4,5-Trimethoxybenzaldehyde
86-81-7 95%
25g
£13.00 2022-03-01
Fluorochem
210295-100g
3,4,5-Trimethoxybenzaldehyde
86-81-7 95%
100g
£35.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T100663-100g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
100g
¥108.90 2023-09-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T100663-25g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
25g
¥35.90 2023-09-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T100663-500g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
500g
¥427.90 2023-09-19
Chemenu
CM255430-500g
3,4,5-Trimethoxybenzaldehyde
86-81-7 95+%
500g
$107 2021-06-16
Chemenu
CM255430-1000g
3,4,5-Trimethoxybenzaldehyde
86-81-7 95+%
1000g
$194 2021-06-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002598-100g
3,4,5-Trimethoxybenzaldehyde
86-81-7 98%
100g
¥75 2024-05-21

3,4,5-Trimethoxybenzaldehyde طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Cerium ammonium nitrate Solvents: Acetonitrile
المراجع
Lewis acid assisted permanganate oxidations
Lai, Sheng; et al, Tetrahedron, 2002, 58(49), 9879-9887

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Periodic acid (H5IO6) ,  1H-Imidazolium, 3-dodecyl-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) Solvents: 1H-Imidazolium, 3-dodecyl-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  1.5 h, 30 °C
المراجع
Highly efficient oxidation of organic halides to aldehydes and ketones with H5IO6 in ionic liquid [C12mim][FeCl4]
Hu, Yu Lin; et al, Catalysis Communications, 2010, 11(10), 923-927

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Chloramine-T ,  Potassium osmate dihydrate Solvents: tert-Butanol ,  Water ;  25 min, rt
1.2 Reagents: Sodium sulfite ;  30 min, rt
المراجع
Osmium (VI) catalyzed chemoselective oxidation of allylic and benzylic alcohols
Devari, Shekaraiah; et al, Tetrahedron Letters, 2013, 54(48), 6407-6410

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
المراجع
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ;  25 min, 145 °C
المراجع
Microwave-assisted methylation of phenols with tetramethylammonium chloride in the presence of K2CO3 or Cs2CO3
Maras, Nenad; et al, Tetrahedron, 2008, 64(51), 11618-11624

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: Water ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10; 3 h, 45 - 60 °C
المراجع
Improvement of the synthetic process of 3, 4, 5-trimethoxybenzaldehyde
Dai, Yong, Yancheng Gongxueyuan Xuebao, 2007, 20(4), 1-3

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Cetyltrimethylammonium tribromide Solvents: Dichloromethane
المراجع
An expedient and efficient method for the cleavage of dithioacetals to the corresponding carbonyl compounds using organic ammonium tribromide (OATB)
Mondal, Ejabul; et al, Synlett, 2001, (6), 785-786

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Vanadium oxide (V2O5) ,  Hydrogen peroxide ,  Ammonium bromide Solvents: Water
المراجع
A useful and environmentally benign synthetic protocol for dethiolization by employing vanadium pentoxide catalyzed oxidation of ammonium bromide by hydrogen peroxide
Mondal, Ejabul; et al, Chemistry Letters, 2001, (11), 1158-1159

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: Dichloromethane ;  10 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  5 min, 0 - 5 °C
1.3 Reagents: Water ;  5 °C → rt; 20 min, rt
المراجع
A highly efficient procedure for regeneration of carbonyl groups from their corresponding oxathioacetals and dithioacetals using sodium nitrite and acetyl chloride in dichloromethane
Khan, Abu T.; et al, Synlett, 2003, (3), 377-381

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Iron(3+), tris(2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, perchlorate (1:3) ,  Tetrafluoroboric acid Solvents: Acetonitrile ,  Water
المراجع
Convenient and mild dethioacetalization method using [Fe(bpy)3(ClO4)3.3H2O]
Murase, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(9), 3595-8

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
1.2 Solvents: Water ;  rt
المراجع
Rationally designed molecules for resurgence of cyanide mitigated cytochrome c oxidase activity
Kaur, Harpreet; et al, Bioorganic Chemistry, 2019, 82, 229-240

طريقة الإنتاج 12

رد فعل الشرط
1.1 Catalysts: Iron chloride (FeCl3)
المراجع
Ferric chloride induced catalytic cleavage of oximes and hydrazones under solvent-free conditions
Bose, D. Subhas; et al, Indian Journal of Chemistry, 2001, (8), 719-721

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran
1.2 Reagents: Water
المراجع
A mild and versatile method for the oxidative cleavage of oximes and tosylhydrazones to carbonyl compounds
Bose, D. Subhas; et al, Synlett, 1998, (9), 977-978

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Pyridinium chlorochromate ;  2 h, 10 - 25 °C
المراجع
Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity
Srivastava, Ankita; et al, European Journal of Pharmaceutical Sciences, 2020, 154,

طريقة الإنتاج 15

رد فعل الشرط
1.1 Catalysts: Alumina ,  Iodine Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Water ;  15 min, rt
المراجع
Iodine-alumina as an efficient and useful catalyst for the regeneration of carbonyl functionality from the corresponding 1,3-oxathiolanes and 1,3-dithiolanes in aqueous system
Rohman, Rumum Md.; et al, Tetrahedron Letters, 2010, 51(21), 2862-2864

طريقة الإنتاج 16

رد فعل الشرط
1.1 Catalysts: Ethanaminium, N,N,N-trimethyl-1-oxo-, (tribromide) Solvents: Dichloromethane
المراجع
A useful and convenient synthetic protocol for interconversion of carbonyl compounds to the corresponding 1,3-oxathiolanes and vice versa employing organic ammonium tribromide (OATB)
Mondal, Ejabul; et al, Tetrahedron Letters, 2002, 43(15), 2843-2846

طريقة الإنتاج 17

رد فعل الشرط
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Benzene
المراجع
Selective regeneration of carbonyl compounds from aldoximes and ketoximes, catalyzed by FeCl3 and SeO2
Hangarge, R. V.; et al, Indian Journal of Chemistry, 2002, (6), 1302-1304

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Carbon ,  Nickel platinum alloy (supported by carbon nanotube) Solvents: Toluene ;  2 h, 80 °C
المراجع
Single-Walled Carbon Nanotube Supported PtNi Nanoparticles (PtNi@SWCNT) Catalyzed Oxidation of Benzyl Alcohols to the Benzaldehyde Derivatives in Oxygen Atmosphere
Goksu, Haydar; et al, Scientific Reports, 2020, 10(1),

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Hydrogen peroxide Catalysts: 2145138-84-5 Solvents: Water ;  1 h, 70 °C
المراجع
Direct oxidation of alcohols catalysed by heterometallic complex [CuNi(bz)3(bpy)2]ClO4 to aldehydes and ketones mediated by hydrogen peroxide as a terminal oxidant
Asthana, Mrityunjaya; et al, Inorganica Chimica Acta, 2020, 502,

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ;  3 h, 80 °C
المراجع
A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols
Li, Liangchun; et al, Journal of the American Chemical Society, 2014, 136(21), 7543-7546

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Vanadium oxide (V2O5) Solvents: 1-Butyl-4-methylpyridinium hexafluorophosphate ;  rt; 3 h, 50 °C
المراجع
Efficient and convenient oxidation of organic halides to aldehydes and ketones catalyzed by H5IO6/V2O5 in ionic liquid [bmpy][PF6]
Hu, Yu-Lin; et al, Journal of the Chinese Chemical Society (Taipei, 2010, 57(1), 28-33

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water
المراجع
A ligand-free, powerful, and practical method for methoxylation of unactivated aryl bromides by use of the CuCl/HCOOMe/MeONa/MeOH system
Guo, Ying; et al, Research on Chemical Intermediates, 2015, 41(11), 8651-8664

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Potassium persulfate ,  Poly(methylhydrosiloxane) Catalysts: Ferrocene ,  Iron(II) phthalocyanine Solvents: Acetonitrile ,  Water ;  6 h, 80 °C
المراجع
Bio-inspired iron-catalyzed oxidation of alkylarenes enables late-stage oxidation of complex methylarenes to arylaldehydes
Hu, Penghui; et al, Nature Communications, 2019, 10(1), 1-9

طريقة الإنتاج 24

رد فعل الشرط
1.1 Reagents: Cobalt diacetate ,  Manganese diacetate ,  Oxygen
المراجع
The selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde
Kitajima, Nobumasa; et al, Bulletin of the Chemical Society of Japan, 1988, 61(3), 1035-7

طريقة الإنتاج 25

رد فعل الشرط
1.1 Catalysts: Molybdenum oxide (MoO3) ,  Silica Solvents: Acetone ,  Water ;  51 min, 110 °C
المراجع
Protection and deprotection of acetals by using MoO3/SiO2
Bhosale, Rajesh; et al, Synthetic Communications, 2006, 36(5), 659-663

طريقة الإنتاج 26

رد فعل الشرط
المراجع
An efficient synthesis of 3,4,5-trimethoxybenzaldehyde from vanillin
Rao, Durvasula V.; et al, Synthesis, 1983, (4),

طريقة الإنتاج 27

رد فعل الشرط
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: Dichloromethane ;  10 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  5 min, 0 - 5 °C
1.3 Reagents: Water ;  5 °C → rt; 20 min, rt
المراجع
A highly efficient procedure for regeneration of carbonyl groups from their corresponding oxathioacetals and dithioacetals using sodium nitrite and acetyl chloride in dichloromethane
Khan, Abu T.; et al, Synlett, 2003, (3), 377-381

طريقة الإنتاج 28

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane
المراجع
An expedient and efficient method for the cleavage of dithioacetals to the corresponding carbonyl compounds using organic ammonium tribromide (OATB)
Mondal, Ejabul; et al, Synlett, 2001, (6), 785-786

طريقة الإنتاج 29

رد فعل الشرط
1.1 Catalysts: Ferrous ammonium sulfate hexahydrate Solvents: Dichloromethane ;  5 min, 28 °C
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Water ;  12 h, 28 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 28 °C
المراجع
Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis
Zuo, Yajie; et al, ACS Omega, 2023, 8(7), 7057-7062

طريقة الإنتاج 30

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
1.2 Reagents: Water
المراجع
Rationally Designed Circularly Arranged Sextuple Molecule with Dimethoxyphenolic Tentacles for Ample Hunting of Cyanide
Singh, Palwinder ; et al, ACS Omega, 2018, 3(7), 8003-8008

طريقة الإنتاج 31

رد فعل الشرط
1.1 Reagents: Sulfuric acid
المراجع
Efficient synthesis of 3,4,5-trimethoxybenzaldehyde via Reissert aldehyde synthesis
Schwartz, Alan, Journal of Organic Chemistry, 1982, 47(11), 2213-14

طريقة الإنتاج 32

رد فعل الشرط
1.1 Reagents: Acetic acid ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water
المراجع
Facile oxidative cleavage of semicarbazones, tosylhydrazones and phenylhydrazones with Oxone
Bose, D. Subhas; et al, Indian Journal of Chemistry, 1999, (7), 835-836

طريقة الإنتاج 33

رد فعل الشرط
1.1 Reagents: Vitride Solvents: Toluene ,  Morpholine
المراجع
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, 36,

طريقة الإنتاج 34

رد فعل الشرط
1.1 Reagents: Hydrazine Solvents: Water ;  reflux
1.2 Reagents: Ammonium hydroxide ,  Potassium ferricyanide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  rt
المراجع
Synthesis of aminoalkyl-substituted polymethoxychalcone derivatives and their antiproliferative activities against three human cancer cell lines
Chen, Mingxia; et al, Chemical Research in Chinese Universities, 2016, 32(5), 754-759

طريقة الإنتاج 35

رد فعل الشرط
1.1 Reagents: 2-Iodoxybenzoic acid Catalysts: β-Cyclodextrin Solvents: Water ;  25 min, rt
المراجع
Facile deprotection of 1,3-oxathiolanes to carbonyl compounds with O-iodoxy benzoic acid (IBX) in the presence of β-cyclodextrin in water
Reddy, M. Somi; et al, Synthetic Communications, 2006, 36(24), 3771-3775

طريقة الإنتاج 36

رد فعل الشرط
1.1 Reagents: Potassium formate ,  Methyldicyclohexylamine Catalysts: Tetrabutylammonium iodide ,  Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium ,  Bis(dibenzylideneacetone)palladium ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Acetonitrile ;  18 h, rt → 80 °C
المراجع
Reductive Carbonylation of Aryl Halides Employing a Two-Chamber Reactor: A Protocol for the Synthesis of Aryl Aldehydes Including 13C- and D-Isotope Labeling
Korsager, Signe; et al, Journal of Organic Chemistry, 2013, 78(12), 6112-6120

طريقة الإنتاج 37

رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Water
المراجع
Rapid and selective regeneration of carbonyl compounds from their oximes under mild, neutral and solvent-free conditions
Bandgar, B. P.; et al, Organic Preparations and Procedures International, 2000, 32(4), 391-394

طريقة الإنتاج 38

رد فعل الشرط
1.1 Catalysts: Antimony pentachloride Solvents: Dichloromethane ;  0 °C; 2 h, rt
المراجع
Antimony pentachloride-promoted regeneration of carbonyl compounds from oximes
Narsaiah, A. Venkat; et al, Synthesis, 2003, (12), 1881-1882

3,4,5-Trimethoxybenzaldehyde Raw materials

3,4,5-Trimethoxybenzaldehyde Preparation Products

3,4,5-Trimethoxybenzaldehyde الموردين

Tiancheng Chemical (Jiangsu) Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:86-81-7)3,4,5-三甲氧基苯甲醛
رقم الطلب:LE1934767;LE6039
حالة المخزون:in Stock
كمية:25KG,200KG,1000KG
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 20 June 2025 12:37
الأسعار ($):discuss personally
بريد إلكتروني:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:86-81-7)3,4,5-Trimethoxybenzaldehyde
رقم الطلب:sfd8519
حالة المخزون:in Stock
كمية:200kg
نقاء:99.9%
آخر تحديث معلومات التسعير:Friday, 19 July 2024 14:35
الأسعار ($):discuss personally
بريد إلكتروني:sales2@senfeida.com
Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:86-81-7)3,4,5-Trimethoxybenzaldehyde
رقم الطلب:A1204113
حالة المخزون:in Stock
كمية:500g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 02:52
الأسعار ($):165.0
بريد إلكتروني:sales@amadischem.com

3,4,5-Trimethoxybenzaldehyde الطيفية

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

3,4,5-Trimethoxybenzaldehyde الوثائق ذات الصلة

الموردين الموصى بهم
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-81-7)3,4,5-三甲氧基苯甲醛
LE1934767;LE6039
نقاء:99%/99%
كمية:25KG,200KG,1000KG/25KG,200KG,1000KG
الأسعار ($):استفسار/استفسار
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-81-7)3,4,5-Trimethoxybenzaldehyde
sfd8519
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار